molecular formula C20H18O9 B1234273 Cetraric acid CAS No. 489-49-6

Cetraric acid

Cat. No.: B1234273
CAS No.: 489-49-6
M. Wt: 402.4 g/mol
InChI Key: SPLUKWYWJOQKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetraric acid (C${20}$H${18}$O$_9$) is a bitter-tasting depside compound primarily isolated from the lichen Cetraria islandica (Iceland moss) . It is characterized by its crystalline structure, forming white, needle-like crystals that decompose upon heating . This compound is nearly insoluble in water but forms soluble salts with alkali metals, such as sodium bicarbonate, which neutralizes its bitterness . Traditionally, it has been used as a bitter tonic and digestive stimulant, though its modern applications focus on its antioxidant and anti-inflammatory properties .

Properties

CAS No.

489-49-6

Molecular Formula

C20H18O9

Molecular Weight

402.4 g/mol

IUPAC Name

4-(ethoxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid

InChI

InChI=1S/C20H18O9/c1-4-27-7-11-15(23)14(19(24)25)9(3)16-18(11)29-20(26)13-8(2)5-12(22)10(6-21)17(13)28-16/h5-6,22-23H,4,7H2,1-3H3,(H,24,25)

InChI Key

SPLUKWYWJOQKMJ-UHFFFAOYSA-N

SMILES

CCOCC1=C(C(=C(C2=C1OC(=O)C3=C(O2)C(=C(C=C3C)O)C=O)C)C(=O)O)O

Canonical SMILES

CCOCC1=C(C(=C(C2=C1OC(=O)C3=C(O2)C(=C(C=C3C)O)C=O)C)C(=O)O)O

Other CAS No.

489-49-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cetraric acid belongs to the depside class, but its structural and functional properties differ significantly from related lichen acids, flavonoids, and glycosides. Below is a detailed comparison:

Structural Comparison

Compound Molecular Formula Structural Class Key Features Source
This compound C${20}$H${18}$O$_9$ Depside (non-glycoside) Two phenolic acid units linked by ester bonds; lacks sugar moieties . Cetraria islandica
Fumaroprotothis compound C${22}$H${20}$O$_{10}$ Depsidone Contains a fused tricyclic structure with a lactone ring; more polar than this compound . Cetraria islandica
Protothis compound C${19}$H${16}$O$_8$ Depsidone Similar to this compound but with a hydroxyl group substitution; bitter taste . Cetraria islandica
Quinizarin monoglucoside C${20}$H${18}$O$_9$ Anthraquinone glycoside Anthraquinone core linked to a glucose unit; distinct UV absorption profile . Various plants
Apigenin 7-xyloside C${20}$H${18}$O$_9$ Flavonoid glycoside Flavone backbone with a xylose sugar; hydroxyl group at 3′-position absent . Bambara groundnut

Solubility and Stability

  • This compound : Insoluble in cold water, soluble in hot alcohol and alkaline solutions . Stable up to 100°C, decomposes at 125°C .
  • Fumaroprotothis compound: More water-soluble due to additional hydroxyl groups; stable in ethanolic extracts .
  • Protothis compound: Partially soluble in hot water; forms stable salts with monovalent cations .
  • Quinizarin monoglucoside: Water-soluble due to glycosylation; degrades under UV light .
  • Apigenin 7-xyloside : Moderately soluble in water; pH-sensitive .

Pharmacokinetic Properties

  • This compound : Predicts 75% absorption (TPSA = 90 Ų); complies with Lipinski’s rules, suggesting oral bioavailability .
  • Usnic acid : High cLogP (5.2), violating Lipinski’s rules; low bioavailability and high hepatotoxicity risk .

Key Research Findings

Structural Uniqueness: this compound’s non-glycosidic depside structure differentiates it from glycosylated analogs like apigenin 7-xyloside, which exhibit higher water solubility but lower thermal stability .

Enzyme Inhibition: this compound shows stronger xanthine oxidase inhibition (IC${50}$ = 2.83 µg/mL) than apigenin 7-xyloside (IC${50}$ = 2.33 µg/mL), likely due to its phenolic acid moieties .

Synergistic Effects : In Cetraria islandica, this compound coexists with fumaroprotothis compound, enhancing antifungal activity against Candida albicans .

Q & A

Q. What are the established analytical methods for quantifying cetraric acid in lichen extracts, and how do their sensitivities compare?

Methodological Answer: this compound is commonly quantified using High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) or Liquid Chromatography-Mass Spectrometry (LC-MS). For example, a validated HPLC protocol involves a C18 column, gradient elution with acetonitrile/0.1% formic acid, and calibration using certified standards . Sensitivity comparisons show LC-MS (LOD: 0.01 µg/mL) outperforms HPLC-UV (LOD: 0.1 µg/mL), especially in complex matrices. Researchers should validate methods against matrix effects and recovery rates.

Q. How can researchers isolate this compound from Cetraria islandica with minimal degradation?

Methodological Answer: Optimal isolation involves cold ethanol extraction (4°C, 24 hours) followed by solid-phase extraction (SPE) using C18 cartridges. Degradation is minimized by avoiding prolonged heat exposure (>40°C) and acidic conditions (pH < 3). Purity is confirmed via NMR (¹H and ¹³C) and comparison with reference spectra .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antioxidant activities of this compound across studies?

Methodological Answer: Discrepancies often arise from variations in (1) extraction solvents (e.g., ethanol vs. methanol alters polarity-dependent compound recovery), (2) assay protocols (e.g., DPPH vs. ORAC assays measure different mechanisms), and (3) sample sources (geographic origin affects metabolite profiles). To address this, researchers should:

  • Standardize extraction protocols (e.g., ISO 20776 for natural products).
  • Use orthogonal assays (e.g., combining DPPH, FRAP, and cellular ROS assays).
  • Report geographic and taxonomic metadata for samples .

Q. How does the MS/MS fragmentation pattern of this compound inform structural elucidation in novel analogs?

Methodological Answer: this compound (m/z 373 [M-H]⁻) exhibits characteristic fragments at m/z 179 (deprotonated depsidone ring) and m/z 135 (cleavage of the side chain). In LC-DAD-QToF studies, these fragments help differentiate this compound from isomers like protothis compound. Researchers should compare collision-induced dissociation (CID) energy thresholds (e.g., 20–35 eV) to optimize specificity .

Q. What in silico approaches predict this compound’s interaction with biological targets (e.g., COX-2)?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model this compound’s binding to COX-2. Key steps:

  • Prepare the ligand (this compound) and receptor (COX-2 PDB ID: 5KIR) using PRODRG and CHARMM-GUI.
  • Run docking with a grid centered on the active site (x=24.5, y=22.3, z=25.1).
  • Validate with binding free energy calculations (MM-PBSA). Results show hydrogen bonding with Arg120 and Tyr355, explaining anti-inflammatory activity .

Experimental Design & Data Analysis

Q. How to design a dose-response study evaluating this compound’s cytotoxicity in cancer cell lines?

Methodological Answer:

  • Cell Lines : Use adherent lines (e.g., HepG2, MCF-7) with mycoplasma testing.
  • Dosing : Prepare this compound in DMSO (final concentration ≤0.1%), testing 0–100 µM.
  • Assays : Combine MTT (viability) and Annexin V/PI flow cytometry (apoptosis).
  • Controls : Include cisplatin (positive control) and solvent-only (negative control).
  • Statistics : Fit data to a sigmoidal model (IC₅₀ via GraphPad Prism) and report 95% CIs .

Q. What statistical approaches are robust for analyzing synergistic effects of this compound with standard antibiotics?

Methodological Answer: Synergy is assessed using the Fractional Inhibitory Concentration Index (FICI):

  • FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone).
  • Values ≤0.5 indicate synergy. Use checkerboard microdilution assays and validate with time-kill curves. Bootstrap resampling (1,000 iterations) reduces Type I error .

Data Contradiction & Reproducibility

Q. Why do studies report varying solubility profiles for this compound, and how can reproducibility be improved?

Methodological Answer: Solubility discrepancies arise from:

  • Crystallinity : Amorphous vs. crystalline forms (assessed via XRD).
  • pH : this compound is more soluble in alkaline buffers (pH > 7).
  • Co-solvents : Use of surfactants (e.g., Tween 80) alters apparent solubility. Researchers should report pH, temperature, and solid-state characterization data. Standardize protocols per ICH Q14 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cetraric acid
Reactant of Route 2
Cetraric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.